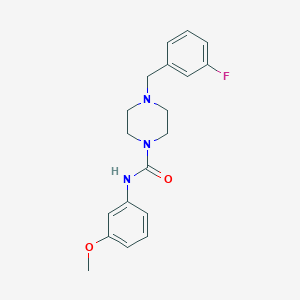
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FP1 is a piperazine derivative that belongs to the class of compounds known as benzylpiperazines.
Mecanismo De Acción
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. It has been shown to act as an agonist at serotonin receptors, leading to increased serotonin release and subsequent modulation of mood and behavior. This compound also acts as an antagonist at dopamine receptors, leading to decreased dopamine release and subsequent modulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high degree of selectivity for various receptors, its potent binding affinity, and its ability to modulate the release of various neurotransmitters. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One potential area of research is the development of novel drugs based on the structure of this compound. Another potential area of research is the investigation of the effects of this compound on various disease states, including mood disorders and addiction. Additionally, the development of more efficient and scalable synthesis methods for this compound could lead to increased availability and accessibility of this compound for scientific research.
Métodos De Síntesis
The synthesis of 4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide involves the condensation of 3-fluorobenzylamine and 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of hydrochloric acid to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent binding affinity to a variety of receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This compound has also been shown to have a high degree of selectivity for these receptors, making it a promising candidate for the development of novel drugs.
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-7-3-6-17(13-18)21-19(24)23-10-8-22(9-11-23)14-15-4-2-5-16(20)12-15/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZJHFCUSQBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

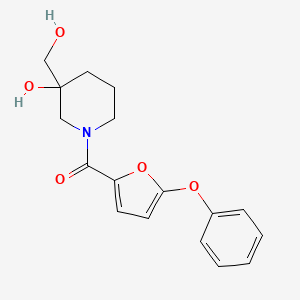
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
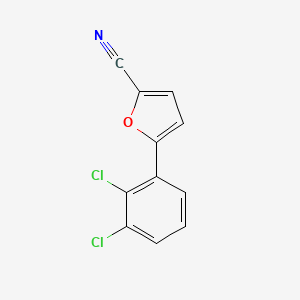
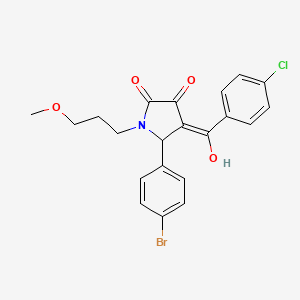
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5364119.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5364139.png)
![1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364141.png)
![N-methyl-1-phenyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5364148.png)
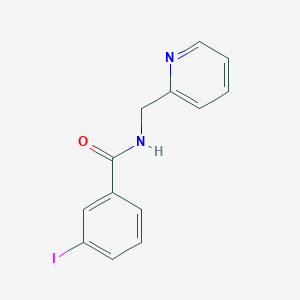
![{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol](/img/structure/B5364152.png)
![(4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5364167.png)

![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)